molecular formula C4H6Cl2N2O B12358752 2,6-Dichloro-1,3-diazinan-4-one

2,6-Dichloro-1,3-diazinan-4-one

Katalognummer: B12358752
Molekulargewicht: 169.01 g/mol
InChI-Schlüssel: LBYKDSULFYMAOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-1,3-diazinan-4-one is a heterocyclic compound with a six-membered ring structure containing two chlorine atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,3-diazinan-4-one typically involves the chlorination of diazinan-4-one derivatives. One common method includes the reaction of diazinan-4-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as phosphorus pentachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the chlorination of diazinan-4-one in a solvent such as dichloromethane, followed by purification through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various substituted diazinan-4-one derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in oxidative reactions.

    2,4-Dichloro-6-phenyl-1,3,5-triazine: Used in the synthesis of pharmaceuticals and agrochemicals.

    5-Substituted amino-3,6-dichloro-1,2,4-triazines: Exhibits strong herbicidal activity.

Uniqueness

2,6-Dichloro-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of chlorine atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C4H6Cl2N2O

Molekulargewicht

169.01 g/mol

IUPAC-Name

2,6-dichloro-1,3-diazinan-4-one

InChI

InChI=1S/C4H6Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h2,4,7H,1H2,(H,8,9)

InChI-Schlüssel

LBYKDSULFYMAOR-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(NC1=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.